molecular formula C9H16O B1652636 3-Pentylcyclobutanone CAS No. 153873-60-0

3-Pentylcyclobutanone

Cat. No.: B1652636
CAS No.: 153873-60-0
M. Wt: 140.22 g/mol
InChI Key: IQSXQSIYYPWANK-UHFFFAOYSA-N
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Description

3-Pentylcyclobutanone is an organic compound that belongs to the class of cyclic ketones. It features a four-membered cyclobutane ring with a ketone functional group and a pentyl substituent at the third carbon. The molecular formula of this compound is C9H16O. Cyclobutanone derivatives are known for their strained ring structures, which make them highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of cyclobutanone derivatives typically involves large-scale oxidation processes or catalytic cycloaddition reactions. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Cyclobutanone derivatives can undergo oxidation reactions to form carboxylic acids or other oxidized products.

    Reduction: Reduction of cyclobutanone derivatives can yield cyclobutanol derivatives.

    Substitution: Cyclobutanone derivatives can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Major Products

    Oxidation: Carboxylic acids, esters

    Reduction: Cyclobutanol derivatives

    Substitution: Various substituted cyclobutane derivatives

Mechanism of Action

The mechanism of action of cyclobutanone, 3-pentyl- involves its high ring strain, which makes it highly reactive. This reactivity allows it to participate in various chemical reactions, such as nucleophilic addition and cycloaddition. The molecular targets and pathways involved depend on the specific reaction and application. For example, in medicinal chemistry, cyclobutanone derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pentylcyclobutanone is unique due to its combination of a strained four-membered ring and a pentyl substituent, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its high ring strain and reactivity distinguish it from larger cyclic ketones like cyclopentanone and cyclohexanone .

Properties

IUPAC Name

3-pentylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-3-4-5-8-6-9(10)7-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSXQSIYYPWANK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473390
Record name Cyclobutanone, 3-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153873-60-0
Record name Cyclobutanone, 3-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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